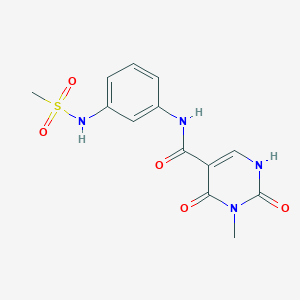
GLP-1 antagonist
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLP-1 antagonist is a peptide that is used in scientific research to study the effects of glucagon-like peptide-1 (GLP-1) on the body. GLP-1 is a hormone that is released in response to food intake and helps to regulate blood sugar levels. GLP-1 agonists, which are drugs that mimic the effects of GLP-1, are currently used to treat type 2 diabetes. However, GLP-1 antagonists are used in research to better understand the role of GLP-1 in the body and to develop new treatments for diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Cardiac Protection
GLP-1, known for stimulating insulin secretion, has been identified to protect the heart against ischemia/reperfusion injury. This protection is achieved by activating prosurvival signaling pathways, such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are instrumental in reducing myocardial infarction and myocardial injury (Bose et al., 2005).
Metabolic and Weight Control
A novel human-based GLP-1 receptor antagonist has shown the ability to significantly increase food intake and body weight in obese mice, demonstrating the critical role of endogenous GLP-1 in mammalian energy balance (Patterson et al., 2011).
Enhancement of Cardiac L-Type Ca2+ Currents
GLP-1 enhances cardiac voltage-gated L-type Ca2+ currents through the cAMP-dependent protein kinase A mechanism, suggesting potential therapeutic implications for treating dysfunctional hearts (Xiao et al., 2011).
Novel Antibody Development for GLP-1R
Development of a monoclonal antagonistic antibody for GLP-1R, designed for in vivo use, has led to a better understanding of the physiological importance of GLP1R signaling, particularly in extrapancreatic tissues (Biggs et al., 2017).
Pain Hypersensitivity Suppression
GLP-1 receptor signaling in the spinal dorsal horn plays a crucial role in suppressing pain hypersensitivity, suggesting its therapeutic potential in pain management (Gong et al., 2014).
Neuroprotective Effects
GLP-1 agonists have shown potential neuroprotective effects in experimental models of Parkinson's disease and other neurodegenerative diseases, indicating a new therapeutic pathway for these conditions (Athauda & Foltynie, 2016).
Cytoprotective Pathways in Myocardial Infarction
GLP-1R agonists like liraglutide activate cytoprotective pathways, improving outcomes and survival after myocardial infarction in mice, suggesting their potential use in cardiac protective strategies (Noyan-Ashraf et al., 2009).
Suppression of Feeding and Glucose Tolerance
Endogenous GLP-1 acts on the paraventricular nucleus to suppress feeding, which could have implications for the treatment of obesity and related metabolic disorders (Katsurada et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLULHOYZNWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GLP-1 antagonist | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)
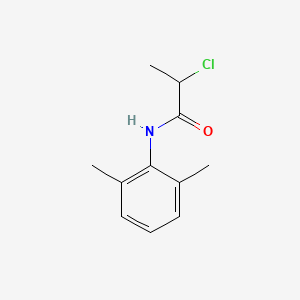
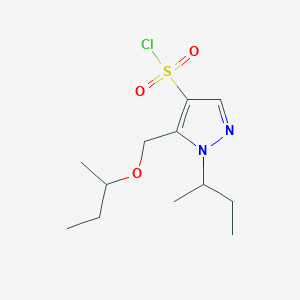
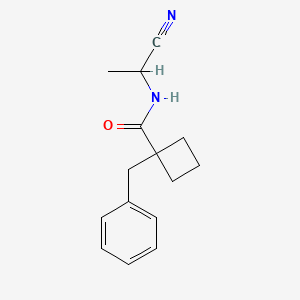
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)
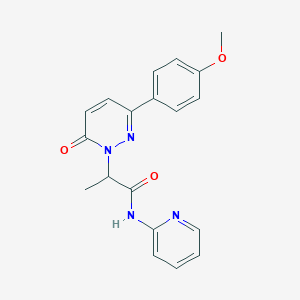
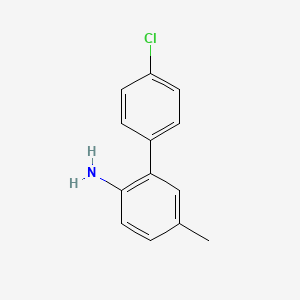
![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)

![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)

